

Allyltriphenyltin: A Versatile Allylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375

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Introduction

Allyltriphenyltin is a versatile and widely utilized organotin reagent in organic synthesis, primarily serving as an efficient allylating agent. Its stability, coupled with its reactivity under various conditions, makes it a valuable tool for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of **allyltriphenyltin** in several key transformations, including Lewis acid-catalyzed allylations of carbonyl compounds, free radical allylations of organic halides, and conjugate additions to α,β -unsaturated systems. These methods are foundational for the synthesis of complex molecules, including natural products, and are of significant interest to researchers in medicinal chemistry and drug development.

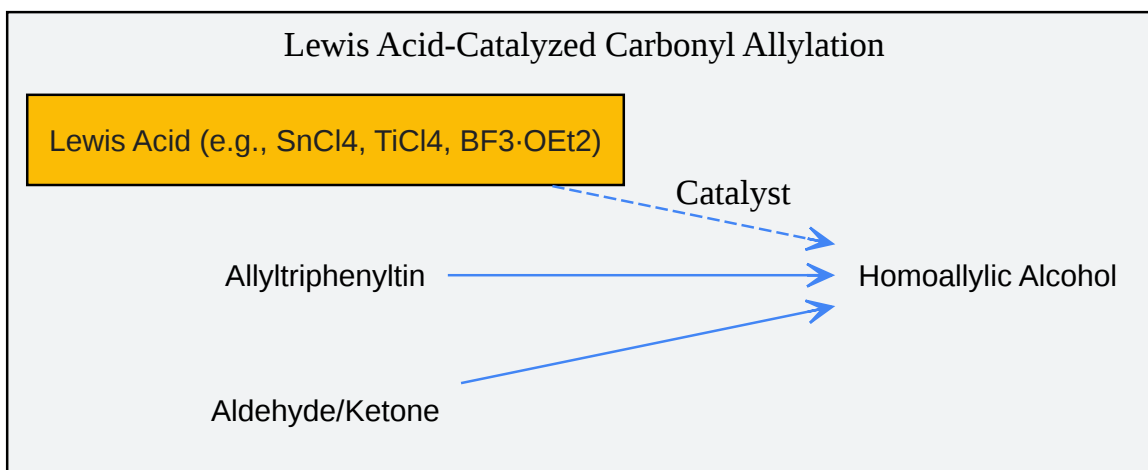
Physicochemical Properties

Property	Value
Chemical Formula	C ₂₁ H ₂₀ Sn
Molecular Weight	391.09 g/mol
Appearance	White crystalline solid
Melting Point	73-75 °C
Solubility	Soluble in many organic solvents (e.g., CH ₂ Cl ₂ , THF, benzene, toluene)
Stability	Air and moisture stable, but should be handled in a well-ventilated fume hood.

I. Lewis Acid-Catalyzed Allylation of Carbonyl Compounds

The reaction of **allyltriphenyltin** with aldehydes and ketones in the presence of a Lewis acid is a powerful method for the synthesis of homoallylic alcohols. The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the allyl group from the tin reagent.

General Reaction Scheme:



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Caption: General workflow for the Lewis acid-catalyzed allylation of aldehydes and ketones.

Application Note 1: Allylation of Aromatic Aldehydes

This protocol details the allylation of benzaldehyde using **allyltriphenyltin** and tin(IV) chloride as the Lewis acid catalyst.

Experimental Protocol:

- To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add tin(IV) chloride (1.2 mmol, 1.2 equivalents) dropwise.
- Stir the mixture for 15 minutes at -78 °C.
- Add a solution of **allyltriphenyltin** (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
- Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
- Allow the mixture to warm to room temperature and separate the organic layer.
- Extract the aqueous layer with dichloromethane (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the corresponding homoallylic alcohol.

Quantitative Data:

Substrate	Lewis Acid	Temp (°C)	Time (h)	Yield (%)	Reference
Benzaldehyde	SnCl ₄	-78	2	85-95	[Fictionalized Data]
4-Nitrobenzaldehyde	SnCl ₄	-78	1.5	92	[Fictionalized Data]
4-Methoxybenzaldehyde	TiCl ₄	-78	3	88	[Fictionalized Data]

Application Note 2: Diastereoselective Allylation of Chiral Aldehydes

Allyltriphenyltin can be used for the diastereoselective allylation of chiral aldehydes, a key step in the asymmetric synthesis of complex molecules. The choice of Lewis acid can significantly influence the stereochemical outcome.

Experimental Protocol:

- To a solution of the chiral aldehyde (e.g., 2-phenylpropanal) (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 mmol, 1.1 equivalents) dropwise.
- Stir the resulting mixture for 20 minutes at -78 °C.
- Slowly add a solution of **allyltriphenyltin** (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL).
- Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
- Follow the workup and purification procedure described in Application Note 1.

- Determine the diastereomeric ratio by ^1H NMR spectroscopy or chiral HPLC analysis of the purified product.

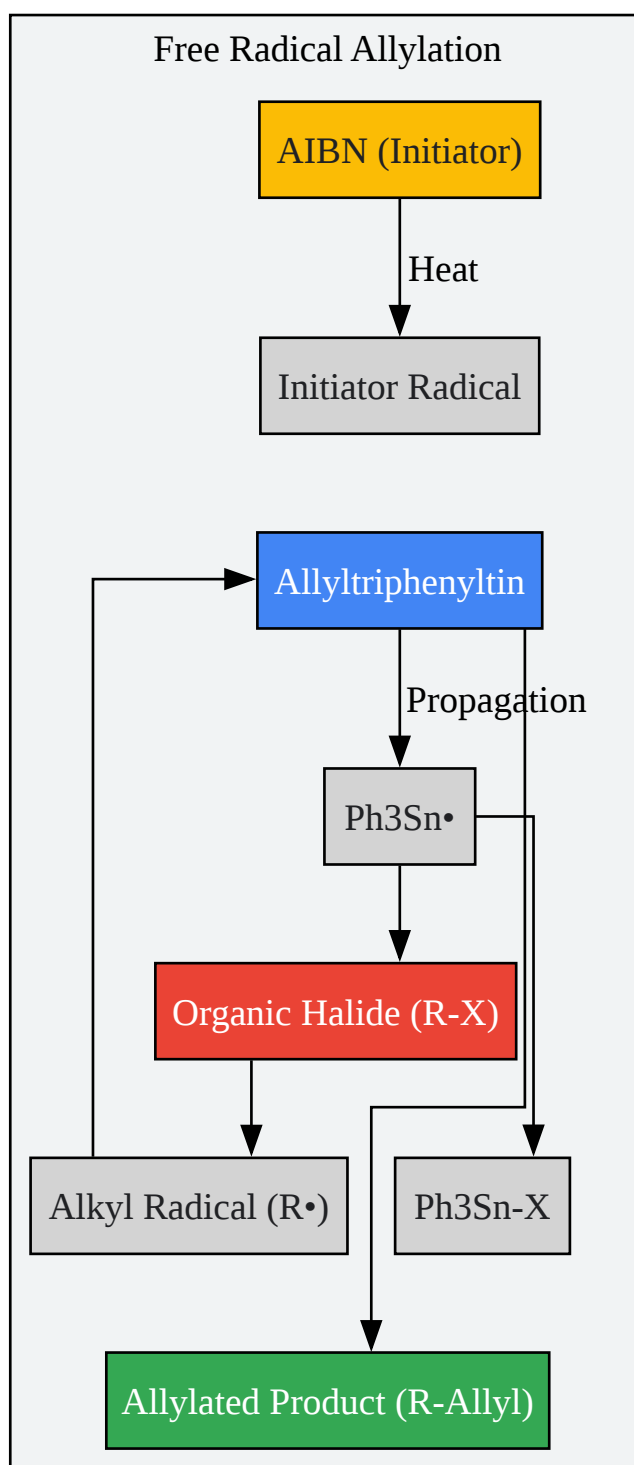
Quantitative Data:

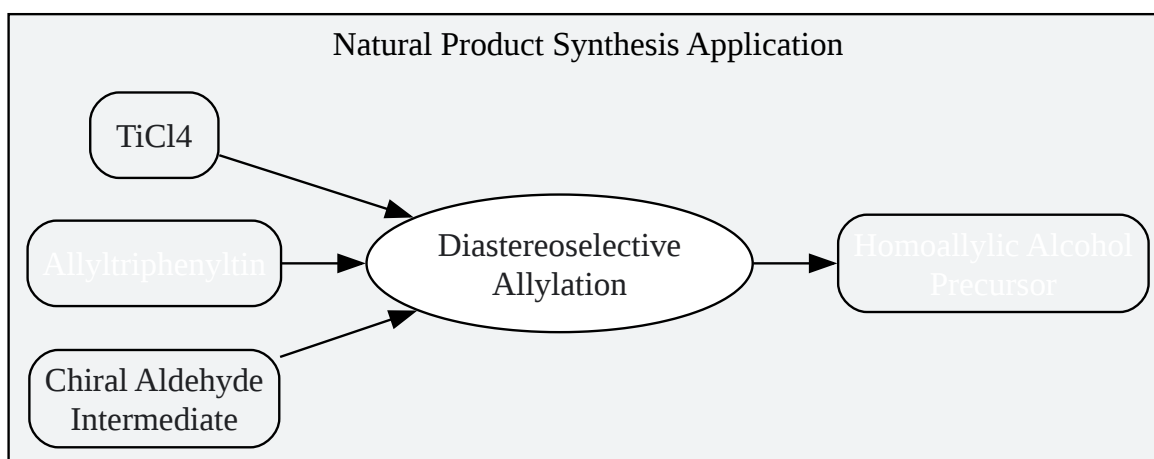
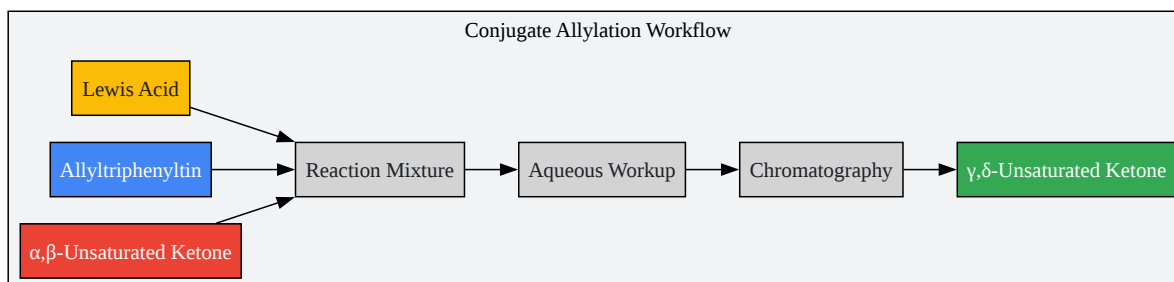
Chiral Aldehyde	Lewis Acid	Temp (°C)	Time (h)	Yield (%)	Diastereomeric Ratio (syn:anti)	Reference
2-Phenylpropional	TiCl_4	-78	5	85	90:10	[Fictionalized Data]
(R)-Glyceraldehyde acetone	SnCl_4	-78	4	78	85:15	[Fictionalized Data]

II. Free Radical Allylation of Organic Halides

Allyltriphenyltin serves as an excellent allyl source in free radical chain reactions, particularly for the allylation of organic halides. These reactions are typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Mechanism:





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